Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
CAS No.: 1029689-54-0
Cat. No.: VC1508730
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029689-54-0 |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35g/mol |
| IUPAC Name | diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3 |
| Standard InChI Key | KFVIJNDDNWYXSZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC |
Introduction
Chemical Properties and Structural Characterization
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound belonging to the class of thiophene derivatives. It features a distinctive bicyclic structure where a cyclopentane ring is fused with a thiophene core, creating a cyclopenta[b]thiophene skeleton. The compound is further functionalized with an amino group at the 2-position and diethyl carboxylate groups at positions 3 and 4.
Fundamental Physical and Chemical Properties
The key physical and chemical properties of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
| Property | Value |
|---|---|
| CAS Number | 1029689-54-0 |
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| Exact Mass | 283.08782920 g/mol |
| NSC Number | 671475 |
| SMILES Notation | CCOC(=O)C1CCC2=C1C(C(=O)OCC)=C(N)S2 |
| Appearance | Industrial Grade, 99% purity |
| Storage | 25kg/Cardboard Drum |
The structure contains a thiophene ring fused with a cyclopentane moiety, creating a unique scaffold that serves as an important building block in medicinal chemistry. The presence of an amino group at the 2-position of the thiophene ring introduces nucleophilic character, while the diethyl carboxylate groups at positions 3 and 4 provide sites for further functionalization .
Synthesis Methods
Catalytic Systems for Enhanced Synthesis
Various catalysts have been employed to optimize the Gewald reaction for the synthesis of thiophene derivatives like Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate. Table 2 presents a comparison of different catalytic systems and their effectiveness in the Gewald reaction.
Table 2: Comparison of Catalytic Systems for the Gewald Reaction
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| CaO | Ethanol, reflux | 53-95 | 1-1.5 h |
| Cs2CO3 | Ethanol, reflux | 85-92 | 3 h |
| Mg-Al Hydrotalcite | Ethanol, reflux | 56-91 | 8-14 h |
| KF-immobilized on alumina | Ethanol, reflux | 48-91 | 3.5-7 h |
| Morpholine | Room temperature | 51-100 | 14-25 h |
| L-Proline | DMF, 60°C | 74 | 20 h |
| Imidazole | DMF, 60°C | 75 | 10 h |
The CaO-catalyzed protocol has been reported as a simple and efficient method for the synthesis of 2-aminothiophenes via the Gewald reaction, offering advantages such as low catalyst loading, good yields, and simple experimental and workup procedures .
Alternative Synthetic Approaches
Besides the Gewald reaction, alternative approaches for synthesizing Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involve the use of dimethyl acetylenedicarboxylate (DMAD) as a versatile reagent in organic synthesis. DMAD can participate in various reactions, including cycloadditions and Michael additions, potentially leading to the formation of functionalized thiophene derivatives .
Structural Analysis and Spectroscopic Characterization
The structure of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has been characterized through various spectroscopic techniques, providing valuable insights into its molecular configuration and electronic properties.
Spectroscopic Data
While specific spectroscopic data for Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is limited in the available literature, data from closely related compounds can provide useful insights. For instance, the spectroscopic characteristics of the related compound Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are presented in Table 3.
Table 3: Spectroscopic Data of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
| Spectroscopic Method | Key Signals/Bands |
|---|---|
| IR (KBr) | 3409, 3291 (NH2), 2923, 2854, 1740 (C=O), 1647, 1596, 1488, 1420, 1258, 1161, 1035, 782 cm-1 |
| 1H NMR (CDCl3, 300 MHz) | δ 1.4 (t, J = 7.0 Hz, 3H), 2.6-2.8 (m, 4H), 2.2-2.4 (m, 2H), 4.25 (q, J = 7.0 Hz, 2H), 5.90 (br s, 1H) |
| 13C NMR (CDCl3, 300 MHz) | δ 14.5, 22.4, 24.6, 26.4, 58.6, 132.2, 160.8, 166.0, 106.0, and 116.8 |
| HRMS | Calculated for C10H13NO2S: 211.0667; Found: 211.0634 |
The spectroscopic profile of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate would be expected to show similar patterns with additional signals corresponding to the second ester group .
Comparison with Related Compounds
Several compounds structurally related to Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate have been synthesized and studied for their properties and applications. A comparative analysis of these compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs and Their Properties
Table 4 presents a comparison of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate with structurally related compounds.
Table 4: Comparative Analysis of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate and Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | C13H17NO4S | 283.35 | 1029689-54-0 | Two ethyl ester groups at positions 3 and 4 |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | C8H8N2S | 164.23 | 70291-62-2 | Nitrile group at position 3 instead of ester groups |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C10H13NO2S | 211.28 | 4815-29-6 | Single ethyl ester group at position 3 |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | C8H10N2OS | 182.24 | 77651-38-8 | Carboxamide group at position 3 instead of ester groups |
| Dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | C18H23NO5S | 365.4 | 308299-19-6 | Cyclohexylcarbonyl group attached to the amino nitrogen; methyl esters instead of ethyl esters |
These related compounds often serve as precursors for synthesizing more complex molecules with potential therapeutic applications .
Future Research Directions
The versatility of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate as a synthetic building block and its potential biological activities suggest several promising research directions:
Synthetic Methodology Enhancement
Future research could focus on developing more efficient, environmentally friendly, and selective methods for synthesizing Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate. Areas of improvement might include:
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Development of novel catalytic systems for the Gewald reaction
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Exploration of green chemistry approaches with reduced environmental impact
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Investigation of microwave-assisted or ultrasound-facilitated synthesis methods
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Design of asymmetric synthesis routes for producing stereoselective variants
Structural Modifications and SAR Studies
Further structural modifications of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate could lead to the discovery of compounds with enhanced biological activities:
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Modifications of the ester groups (different alkyl chains, conversion to amides, etc.)
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Substitutions on the amino group
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Introduction of functional groups on the cyclopentane ring
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Exploration of stereochemistry and its effect on biological activity
Biological Activity Screening
Comprehensive biological activity screening of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate and its derivatives could reveal unexplored therapeutic potentials:
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Anticonvulsant and CNS activity assays
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Anti-inflammatory and immunomodulatory screening
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Investigation of potential anticancer properties
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Studies on receptor binding profiles
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